![molecular formula C15H13N3O6 B2920416 Thalidomide-NH-CH2-COOH CAS No. 927670-97-1](/img/structure/B2920416.png)
Thalidomide-NH-CH2-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-CH2-COOH is a synthetic compound that has been widely studied for its potential therapeutic applications. It was first developed in the 1950s as a sedative and anti-nausea medication, but its use was discontinued due to severe birth defects associated with its usage. However, in recent years, this compound has been found to have several other beneficial properties that have led to its use in scientific research.
Wirkmechanismus
The exact mechanism of action of Thalidomide-NH-CH2-COOH is not fully understood. However, it is known to bind to a protein called cereblon, which plays a role in regulating the activity of certain proteins in the cell. By binding to cereblon, this compound alters the activity of these proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed. Additionally, this compound has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Thalidomide-NH-CH2-COOH has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations. It is toxic at high doses and can cause severe birth defects in pregnant women. Therefore, caution must be exercised when handling and using this compound.
Zukünftige Richtungen
There are several future directions for the study of Thalidomide-NH-CH2-COOH. One promising area of research is its potential use in the treatment of cancer. This compound has been found to have anti-angiogenic properties, which make it a promising candidate for the treatment of tumors. Additionally, this compound has been found to have immunomodulatory effects, which could be useful in the treatment of certain types of cancer.
Another area of research is the development of new derivatives of this compound. By modifying the structure of this compound, researchers may be able to develop compounds with improved therapeutic properties and reduced toxicity.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of several diseases. While this compound has some limitations, its advantages make it a valuable tool for scientific research. Future research on this compound may lead to the development of new and improved therapies for a variety of diseases.
Synthesemethoden
The synthesis of Thalidomide-NH-CH2-COOH involves the reaction of phthalic anhydride with ammonia and then with potassium cyanide to form the intermediate compound, 3-(aminophthalimido) glutarimide. This intermediate compound is then reacted with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
Thalidomide-NH-CH2-COOH has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLFYOYKPSPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.